molecular formula C16H22ClN3O2 B4880136 1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine

1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine

Cat. No. B4880136
M. Wt: 323.82 g/mol
InChI Key: OZGSOKDOBADRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine, also known as CNPPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dipiperidine family, which is characterized by the presence of two piperidine rings connected by a central phenylene ring. CNPPD has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine is complex and not fully understood. However, it is known to interact with a variety of molecular targets in the body, including ion channels and neurotransmitter receptors. This interaction can result in changes in neuronal activity and the release of various neurotransmitters, leading to a range of physiological effects.
Biochemical and Physiological Effects
1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of ion channels. This compound has also been shown to have anxiolytic and anti-convulsant properties, making it a promising candidate for the development of new treatments for anxiety and seizure disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine in scientific research is its well-characterized pharmacological profile. This compound has been extensively studied, and its effects on various molecular targets are well understood. However, there are also some limitations to using 1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine in lab experiments, including its relatively low potency and the fact that it can be difficult to synthesize in large quantities.

Future Directions

There are many potential future directions for research on 1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine. One promising area of study is the development of new treatments for neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various molecular targets in the body. Finally, new synthetic methods for producing 1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine in larger quantities could be developed, making it more widely available for scientific research.

Scientific Research Applications

1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of this compound is in the study of the central nervous system, where it has been shown to have a range of effects on neurotransmitter systems and ion channels. 1,1'-(2-chloro-4-nitro-1,3-phenylene)dipiperidine has also been used in the study of drug addiction and withdrawal, as well as in the development of new treatments for neurological disorders such as Parkinson's disease.

properties

IUPAC Name

1-(2-chloro-4-nitro-3-piperidin-1-ylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-15-13(18-9-3-1-4-10-18)7-8-14(20(21)22)16(15)19-11-5-2-6-12-19/h7-8H,1-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGSOKDOBADRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(2-Chloro-4-nitro-1,3-phenylene)dipiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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